3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
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Description
3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C22H22FN3O4S and its molecular weight is 443.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Compounds with similar structures have been synthesized for various purposes, including the creation of fluorine-bearing heterocyclic compounds like pyrazolones, pyrimidines, coumarines, and benzothiopyranones. These processes often involve versatile building blocks and can lead to different products depending on the conditions employed, highlighting the compound's potential use in synthetic chemistry and materials science (Shi, Wang, & Schlosser, 1996).
Biological Activities
- Novel benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against avian influenza virus, indicating the potential of related compounds in antiviral research and treatment development (Hebishy, Salama, & Elgemeie, 2020).
- Some derivatives have been evaluated for their cytotoxic activities against cancer cell lines, suggesting potential applications in cancer research and therapy (Hassan, Hafez, & Osman, 2014).
Fluorescent Sensors
- Benzimidazole and benzothiazole conjugates have been designed as fluorescent sensors for metal ions, demonstrating the use of similar compounds in sensing and detection technologies (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Properties
IUPAC Name |
3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-3-29-19-10-5-14(11-20(19)30-4-2)22(27)24-21-17-12-31(28)13-18(17)25-26(21)16-8-6-15(23)7-9-16/h5-11H,3-4,12-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVOPFSFQYDJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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